Capixyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

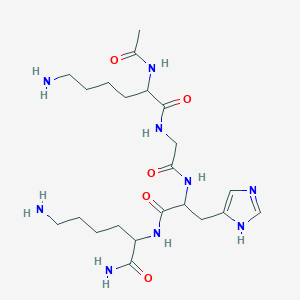

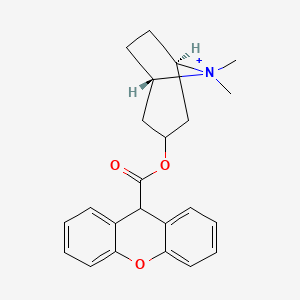

Capixyl is a patented active complex that combines a biomimetic peptide with a red clover flower extract rich in biochanin A. This compound is primarily used in hair care products to promote hair growth and reduce hair loss. The biomimetic peptide in this compound stimulates tissue remodeling, while the red clover extract provides anti-inflammatory properties and inhibits 5-α-reductase activity .

Métodos De Preparación

Capixyl is synthesized by combining a biomimetic peptide, specifically acetyl tetrapeptide-3, with red clover flower extract. The red clover extract is rich in biochanin A, a powerful flavonoid. The synthesis involves the extraction of biochanin A from red clover flowers, followed by its combination with acetyl tetrapeptide-3 under controlled conditions. Industrial production methods ensure the stability and efficacy of the compound by maintaining optimal pH and temperature conditions during formulation .

Análisis De Reacciones Químicas

Capixyl undergoes several chemical reactions, primarily involving its active components:

Oxidation: Biochanin A, a component of red clover extract, can undergo oxidation reactions, which may affect its antioxidant properties.

Reduction: The peptide component, acetyl tetrapeptide-3, can participate in reduction reactions, influencing its stability and activity.

Substitution: Both components can undergo substitution reactions, particularly in the presence of specific reagents, altering their chemical structure and efficacy.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Capixyl has a wide range of scientific research applications, including:

Chemistry: Studying the interactions between biomimetic peptides and plant extracts.

Biology: Investigating the effects of this compound on cellular processes, such as collagen synthesis and inflammation reduction.

Medicine: Exploring its potential in treating hair loss conditions like androgenetic alopecia.

Industry: Utilizing this compound in the formulation of hair care products, including shampoos, conditioners, and serums

Mecanismo De Acción

Capixyl exerts its effects through a dual-action mechanism:

Comparación Con Compuestos Similares

Capixyl is often compared with other hair growth compounds such as Redensyl and Procapil. While all three compounds aim to promote hair growth and reduce hair loss, they differ in their composition and mechanisms:

Redensyl: Contains dihydroquercetin-glucoside and epigallocatechin gallate-glucoside, focusing on stem cell activation and hair follicle regeneration.

Procapil: Combines oleanolic acid, apigenin, and biotinyl-GHK, targeting DHT reduction and improving scalp microcirculation.

This compound’s uniqueness lies in its combination of a biomimetic peptide and red clover extract, providing a multifaceted approach to hair and scalp health .

Propiedades

IUPAC Name |

2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJOMESUBQAYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N9O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)

![4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B12816672.png)

![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)

![(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)

![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)

![(S)-(3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)diphenylphosphane](/img/structure/B12816705.png)

![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)